6-amino-1-(furan-2-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
6-Amino-1-[(furan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is a heterocyclic compound that features a furan ring and a tetrahydropyrimidinone core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-[(furan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of furan-2-carbaldehyde with thiourea and ethyl acetoacetate under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-[(furan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule .
Scientific Research Applications
6-Amino-1-[(furan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-1-[(furan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles
- N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives
Uniqueness
6-Amino-1-[(furan-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is unique due to its specific combination of a furan ring and a tetrahydropyrimidinone core, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H9N3O2S |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
6-amino-1-(furan-2-ylmethyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C9H9N3O2S/c10-7-4-8(13)11-9(15)12(7)5-6-2-1-3-14-6/h1-4H,5,10H2,(H,11,13,15) |
InChI Key |
BCFFDFRKPXYIEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=CC(=O)NC2=S)N |
Origin of Product |
United States |
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